11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol
Description
11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol is a tricyclic heterocyclic compound featuring a complex fused-ring system. Its structure includes:
- Three nitrogen atoms at positions 4, 6, and 11 (triazatricyclo core).
- One sulfur atom (8-thia) contributing to the tricyclic framework.
- Functional groups: A benzyl substituent at position 11, a chloromethyl group at position 5, and a hydroxyl group at position 3.
The compound’s stereoelectronic properties are influenced by its heteroatoms and substituents. Structural determination of such complex molecules often relies on X-ray crystallography, with refinement tools like SHELXL playing a critical role in resolving atomic coordinates .
Properties
IUPAC Name |
11-benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c18-8-14-19-16(22)15-12-6-7-21(9-11-4-2-1-3-5-11)10-13(12)23-17(15)20-14/h1-5H,6-10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJRDKHTXCEQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CCl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol (CAS No. 126718-85-2) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, effects on cellular mechanisms, and possible therapeutic applications.
- Molecular Formula : C17H16ClN3OS
- Molecular Weight : 345.85 g/mol
- Structure : The compound features a triazatricyclo structure, which contributes to its biological activity.
Case Study: Related Compounds
A study synthesized several benzothiazole derivatives and evaluated their anticancer activities against human cancer cell lines including HepG2 (liver cancer), A549 (lung cancer), and SKRB-3 (breast cancer). The results indicated:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
These findings suggest that compounds with similar structural features may also possess potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanisms through which these compounds exert their biological effects include:
- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting cell proliferation.
- Inhibition of Mitochondrial Functions : Certain derivatives have been reported to affect mitochondrial respiration and energy metabolism in cells, leading to reduced viability of cancer cells .
In Vivo Studies
In vivo studies using model organisms such as Drosophila melanogaster have demonstrated that related compounds can improve survival rates and induce metabolic changes under stress conditions like high-fat diets. This suggests potential for broader therapeutic applications beyond cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol can be contrasted with analogs, such as 3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene (CAS: 735342-62-8) . Key differences are summarized below:
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Effects: The benzyl group introduces aromatic bulk, likely improving lipid membrane penetration but reducing aqueous solubility.
Functional Group Reactivity :
- The hydroxyl group in the target compound enables acidity (pKa ~10–12) and participation in nucleophilic reactions.
- The chlorine atom in the analog may confer electrophilic character or serve as a leaving group in substitution reactions.
Safety Considerations : The analog’s safety guidelines (P201, P210) suggest flammability and handling risks, possibly linked to its morpholine or chlorinated components . Comparable data for the target compound is absent but inferred to require similar precautions due to its chloromethyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
